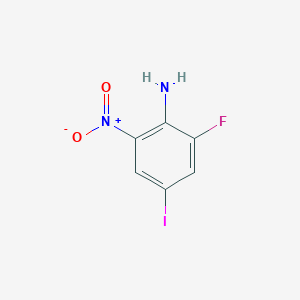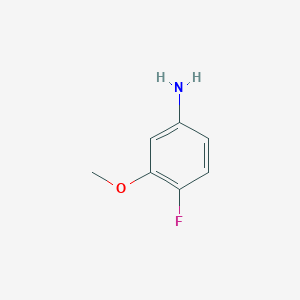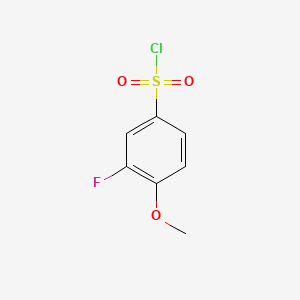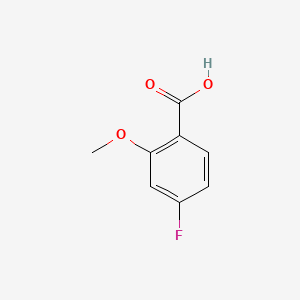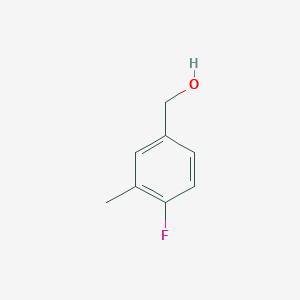![molecular formula C10H9F3O3S B1304858 2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid CAS No. 886361-21-3](/img/structure/B1304858.png)
2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid
説明
The compound "2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid" is a chemical entity that features a benzenecarboxylic acid moiety substituted with a sulfanyl group linked to a 3,3,3-trifluoro-2-hydroxypropyl group. This structure suggests potential reactivity due to the presence of the acid function and the potential for further chemical modifications at the sulfanyl group.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the target compound, they offer insights into related chemical reactions that could be relevant. For instance, the synthesis of organosulfonyloxy derivatives as described in paper involves the reaction of 1-hydroxybenziodoxoles with sulfonic acids, which could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions. Additionally, the use of sulfuric acid derivatives as catalysts in condensation reactions, as mentioned in paper , could be a point of consideration for the synthesis of similar compounds.
Molecular Structure Analysis
The molecular structure of the compound is not directly analyzed in the provided papers. However, the structure of related compounds, such as those involving organosulfonyloxy groups , suggests that the trifluoromethyl group could impart significant electronic effects due to its strong electron-withdrawing nature. This could affect the reactivity and stability of the compound, as well as its interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the reactions described in the papers. For example, the selective reduction of hydroxy carbonyl to carbonyl compounds using trialkylborane/trifluoromethanesulfonic acid indicates that the hydroxy group in the target compound could be modified under certain conditions. Furthermore, the electrochemical cleavage of azo bonds in benzoic acid derivatives provides a glimpse into the electrochemical behavior of benzoic acid derivatives, which could be relevant if the target compound undergoes similar electrochemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid" are not directly reported in the papers. However, the presence of the trifluoromethyl group is likely to influence the compound's acidity, hydrophobicity, and overall molecular polarity. The sulfanyl group could also contribute to the compound's ability to form hydrogen bonds and its potential as a ligand in coordination chemistry. The properties of similar compounds, such as those with organosulfonyloxy groups , and the behavior of benzoic acid derivatives in electrochemical environments provide indirect information that could be extrapolated to predict the properties of the target compound.
科学的研究の応用
Environmental Degradation of Fluorinated Compounds
Fluorinated compounds, including those similar in structure or function to the specified molecule, are widely used in industrial and consumer products due to their unique properties. Research focuses on understanding the environmental biodegradability of these compounds, including their microbial degradation and the formation of persistent degradation products. For example, the study by Liu and Avendaño (2013) reviews microbial degradation pathways of polyfluoroalkyl chemicals, highlighting the environmental persistence and toxicological concerns associated with these compounds (Liu & Avendaño, 2013).
Bioaccumulation and Environmental Fate
The bioaccumulation potential of fluorinated acids, such as perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), has been critically reviewed by Conder et al. (2008). This research provides insights into the environmental behavior, regulatory considerations, and the need for further study on the bioaccumulation potential of fluorinated compounds, including carboxylic acids with fluorinated side chains (Conder et al., 2008).
Advances in Sulfur Chemistry for Acid Gas Treatment
Research into sulfur chemistry, including compounds that feature sulfanyl groups, has significant implications for environmental engineering and pollution mitigation. Gupta et al. (2016) discuss the treatment of acid gases, emphasizing the role of sulfur chemistry in improving the efficiency and environmental impact of processes like the Claus process, which is pivotal for sulfur recovery from industrial emissions (Gupta et al., 2016).
Fluorinated Alternatives and Environmental Safety
The transition to safer fluorinated alternatives, considering their environmental releases and potential toxicities, is a growing area of research. Wang et al. (2013) review fluorinated substances that serve as alternatives to long-chain PFCAs and PFSAs, evaluating their environmental and health impacts. This work underscores the importance of identifying and assessing the safety of fluorinated alternatives, including those with carboxylic acid functionalities (Wang et al., 2013).
Safety And Hazards
特性
IUPAC Name |
2-(3,3,3-trifluoro-2-hydroxypropyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3S/c11-10(12,13)8(14)5-17-7-4-2-1-3-6(7)9(15)16/h1-4,8,14H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKOZTHXABATEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214376 | |
| Record name | 2-[(3,3,3-Trifluoro-2-hydroxypropyl)thio]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid | |
CAS RN |
886361-21-3 | |
| Record name | 2-[(3,3,3-Trifluoro-2-hydroxypropyl)thio]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3,3,3-Trifluoro-2-hydroxypropyl)thio]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






